1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Overview
Description
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
It has been studied for its sweet-tasting properties. The synthesis of derivatives such as 5-thia-1-cyclohexene-1-carboxaldehyde oxime, and 5-oxa-1-cyclohexene-1-carboxaldehyde oxime, was compared with the sweet tasting 1-cyclohexene-1-carboxaldehyde oxime, finding only slight sweetness in one derivative (Unterhalt & Ghori, 1980).
Its derivatives were formed in the copyrolysis of 1,1-dimethyl-1-silacyclobutane and acrolein, indicating its potential in chemical reactions under specific conditions (Valkovich & Weber, 1975).
A study on the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives highlighted its use in catalysis and organic synthesis. The study emphasized its environmental friendliness and high yields (Li et al., 2012).
Research on a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes used a fragrance material, trivertal, which is a derivative of 1-cyclohexene-1-carboxaldehyde, as a precursor. This study shows its application in the synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).
Another study used 1-cyclohexene-1-carboxaldehyde derivatives in a spectrophotometric method for determination of certain compounds in cosmetic products. This illustrates its utility in analytical chemistry (Zakrzewski et al., 2013).
Properties
IUPAC Name |
5,5-dimethyl-3-oxocyclohexene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)4-7(6-10)3-8(11)5-9/h3,6H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJMFZYQUTSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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